molecular formula C6H3Cl2N3 B1311059 5,7-dichloro-1H-imidazo[4,5-b]pyridine CAS No. 24485-01-6

5,7-dichloro-1H-imidazo[4,5-b]pyridine

Cat. No. B1311059
Key on ui cas rn: 24485-01-6
M. Wt: 188.01 g/mol
InChI Key: IKJFWUNKUZVHGU-UHFFFAOYSA-N
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Patent
US08450342B2

Procedure details

A stirred solution of 5,7-Dichloroimidazo[4,5-b]pyridine (5 g, 26.5 mmol.) in DMSO (50 mL) was cooled in an ice bath, and treated with K2CO3 (14.6 g, 106.2 mmol.) and 2-bromopropane (12.47 mL, 132.8 mmol.). The mixture was allowed to warm to 18° C. and stirred overnight. The DMSO was removed in vacuo. A mixture of the residue and water (100 mL) was extracted with AcOEt (3×300 mL). The extractions were combined, washed with brine (300 mL), dried over (Na2SO4) and concentrated. Chromatography of the residue on silica gel with toluene-AcOEt-CH2Cl2 3:1:1 gave 5,7-Dichloro-3-iso-propylimidazo[4,5-b]pyridine. (Yield: 57%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
12.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]=[CH:9][NH:10][C:5]2=[C:4]([Cl:11])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:19]([CH3:21])[CH3:20]>CS(C)=O>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH:19]([CH3:21])[CH3:20])[CH:9]=[N:10][C:5]2=[C:4]([Cl:11])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)N=CN2)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12.47 mL
Type
reactant
Smiles
BrC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMSO was removed in vacuo
ADDITION
Type
ADDITION
Details
A mixture of the residue and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with AcOEt (3×300 mL)
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C2C(=N1)N(C=N2)C(C)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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